molecular formula C8H11NO3 B13068248 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid

4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid

Cat. No.: B13068248
M. Wt: 169.18 g/mol
InChI Key: SXPLBUMSCLYKPV-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,3-oxazole heterocyclic core, a structure recognized as a valuable privilege in medicinal chemistry for constructing novel chemical entities . The presence of both the oxazole ring and a carboxylic acid functional group makes this compound an excellent building block for organic synthesis, particularly in the development of potential pharmacologically active molecules. Oxazole derivatives are of significant interest in scientific research due to their wide spectrum of reported biological activities. Studies on analogous structures have demonstrated potential in areas such as antimicrobial , anticancer , anti-inflammatory , and antitubercular agents . The carboxylic acid moiety allows for further chemical modifications, enabling researchers to create amides, esters, and other derivatives to explore structure-activity relationships and optimize properties for specific experimental targets. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and conducting risk assessments prior to use.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-(2-methylpropyl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C8H11NO3/c1-5(2)3-6-4-12-7(9-6)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

SXPLBUMSCLYKPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=COC(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohols with Carboxylic Acid Derivatives

A classical approach involves the reaction of 2-amino-2-methylpropanol with an appropriate carboxylic acid derivative, followed by cyclization to form the oxazole ring. This method typically uses dehydrating agents and catalysts to promote ring closure under controlled conditions.

  • Reaction Conditions : The amino alcohol and carboxylic acid derivative are reacted in the presence of dehydrating agents such as phosphorus oxychloride or carbodiimides, often with catalytic amounts of acids or bases to facilitate cyclization.
  • Scale : This method is adaptable to industrial scale, employing continuous flow reactors and purification techniques to optimize yield and purity.

This approach is well-established and yields the desired oxazole ring system efficiently but may require careful control of reaction parameters to minimize side reactions.

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagent

A recent, highly efficient method reported in 2025 involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stoichiometric amount of a triflylpyridinium reagent. This method proceeds via:

  • In situ formation of an acylpyridinium salt intermediate from the carboxylic acid and triflylpyridinium reagent.
  • Subsequent nucleophilic trapping with alkyl isocyanoacetates (or tosylmethyl isocyanide) leading to cyclization and oxazole formation.

Key Features and Advantages :

Aspect Details
Reagents Carboxylic acid, triflylpyridinium reagent, DMAP (base)
Solvent Dichloromethane (DCM)
Temperature Room temperature to 40 °C
Reaction Time 30 to 60 minutes
Yield Up to 96% under optimized conditions
Functional Group Tolerance High; tolerates halogens, phosphine oxides, and sensitive groups
Scalability Demonstrated gram-scale synthesis with consistent yields
Base Recovery DMAP base can be recovered and reused

Mechanism Summary :

  • Activation of the carboxylic acid by triflylpyridinium reagent forming a trifluorosulfonyl mixed anhydride.
  • Nucleophilic attack by DMAP forming an acylpyridinium salt.
  • Reaction with deprotonated alkyl isocyanoacetate forming an intermediate.
  • Cyclization to yield the oxazole ring.

This method is highly versatile and practical for synthesizing various substituted oxazoles, including 4-(2-methylpropyl)-1,3-oxazole-2-carboxylic acid analogs.

Hydrolysis of Oxazole Esters to Carboxylic Acids

In some protocols, oxazole esters are first synthesized via cyclization reactions and then hydrolyzed under acidic conditions (e.g., 6 N HCl at 100 °C) to obtain the corresponding carboxylic acids. This two-step approach allows for better control over the substitution pattern and purity of the final acid product.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Amino alcohol + carboxylic acid derivative cyclization 2-amino-2-methylpropanol, acid derivative, dehydrating agents Moderate to high Established, scalable Requires dehydrating agents, careful control
Direct synthesis via triflylpyridinium reagent Carboxylic acid, triflylpyridinium reagent, DMAP, DCM, RT-40°C Up to 96 High yield, broad scope, scalable Requires triflylpyridinium reagent
Hydrolysis of oxazole esters Acid hydrolysis (6 N HCl, 100°C) Moderate Allows ester intermediate handling Additional step, harsh conditions
Green synthesis of oxazolidine carboxylic acids Amino acid derivative, S,S'-dimethyl dithiocarbonate, water >86 Environmentally friendly, high yield Specific to oxazolidine derivatives

Experimental Highlights from the Direct Synthesis Method

  • Typical Procedure : Under dry nitrogen, carboxylic acid (1 equiv) and DMAP (1.5 equiv) are dissolved in dichloromethane. After 5 minutes stirring, triflylpyridinium reagent (1.3 equiv) is added. Then, alkyl isocyanoacetate (1.2 equiv) is introduced, and the mixture is stirred at 40 °C for 30 minutes. Workup involves aqueous extraction and silica gel chromatography to isolate the oxazole product.
  • Reaction Optimization : DMAP as base gave the highest yield (up to 96%), while other bases like DABCO gave moderate yields (~47%), and DBU was ineffective.
  • Functional Group Compatibility : Halogenated aromatic acids, phosphine oxide-containing acids, and FDA-approved drug derivatives were successfully converted, demonstrating the method’s robustness.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazole-2-methanol or oxazole-2-aldehyde.

Scientific Research Applications

4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The oxazole ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Impurities

Several impurities listed in pharmaceutical reference standards share the 2-methylpropyl substituent but differ in core structures and functional groups (Table 1):

Table 1: Key Structural Comparisons with Pharmaceutical Impurities

Compound Name Core Structure Substituent Position Functional Groups Key Differences Reference
4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid Oxazole Position 4 Carboxylic acid (C-2) Aromatic heterocycle, higher polarity
Imp. A(EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid Phenyl Meta position Propanoic acid Non-heterocyclic, lower acidity (pKa ~4.8)
Imp. C(EP): (2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide Phenyl Para position Propanamide Amide group (reduced solubility vs. carboxylic acid)
Imp. F(EP): 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid Phenyl Para position Propanoic acid Longer carbon chain, altered logP

Key Findings :

  • The oxazole core in the target compound enhances metabolic stability compared to phenyl-based analogs due to aromatic electron delocalization .
  • The carboxylic acid group at C-2 increases water solubility relative to amide or ketone derivatives (e.g., Imp. C, Imp. E(EP)) but may reduce membrane permeability .
  • Substituent positioning (para vs. meta on phenyl vs. oxazole) influences steric interactions in receptor binding, as seen in impurity profiles of anti-inflammatory drugs .

Agrochemical Derivatives

The 2-methylpropyl group is prevalent in fungicides and herbicides, though attached to distinct heterocycles (Table 2):

Table 2: Comparison with Agrochemical Compounds

Compound Name Core Structure Functional Groups Application Key Differences Reference
Fenpropimorph Morpholine 2-Methylpropyl, dimethylmorpholine Fungicide Larger, flexible ring; basic nitrogen
Isoxaflutole Isoxazole Methanesulfonyl, trifluoromethyl Herbicide Electron-withdrawing substituents; non-acidic
Target Compound Oxazole Carboxylic acid Potential intermediate Acidic group; smaller ring size

Key Findings :

  • Morpholine derivatives like fenpropimorph exhibit broader bioavailability due to their basic nitrogen, contrasting with the acidic oxazole-carboxylic acid system .
  • Isoxazole-based agrochemicals (e.g., isoxaflutole) prioritize electron-deficient rings for herbicidal activity, whereas the target compound’s electron-rich oxazole may favor pharmaceutical applications .

Heterocyclic Carboxylic Acid Derivatives

Compounds with analogous heterocycles and carboxylic acid groups highlight functional group interactions (Table 3):

Table 3: Heterocyclic Carboxylic Acid Comparisons

Compound Name Core Structure Substituent Key Properties Reference
4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid Oxazole 2-Methylpropyl (C-4) Moderate logP (~2.1), pKa ~3.5
2-(2-Methylpropyl)-1,3-dioxo-isoindole-5-carboxylic acid Isoindole 2-Methylpropyl (C-2) Higher logP (~3.2*), diketone conjugation
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid Thiazole-Indole Amino, ketone Zwitterionic, UV-active

Key Findings :

  • The oxazole derivative’s lower logP (estimated) compared to isoindole analogs suggests better aqueous solubility, critical for drug formulation .
  • Thiazole-indole hybrids () exhibit zwitterionic behavior due to amine and carboxylic acid groups, unlike the target compound’s single acidic site .

Biological Activity

4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features an oxazole ring structure with a carboxylic acid functional group and a branched alkyl substituent (isobutyl group). Its molecular formula is C9H13NO3C_9H_{13}NO_3 with a molecular weight of approximately 169.18 g/mol. The unique structural characteristics contribute to its diverse biological activities.

1. Anti-inflammatory Properties

Research indicates that 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid may exhibit significant anti-inflammatory properties. Its structural similarity to other known anti-inflammatory compounds suggests it could act as a selective inhibitor of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This potential makes it a candidate for treating conditions characterized by inflammation and pain .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study evaluating various oxazole derivatives reported promising results against several bacterial strains. For instance, compounds similar to 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid showed effective inhibition against E. coli, S. aureus, and fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundInhibition Zone (mm)Target Organism
4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acidTBDTBD
Reference Drug (Amoxicillin)30E. coli
Reference Drug (Clotrimazole)20C. albicans

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Similar oxazole derivatives have shown moderate cytotoxic effects against various tumor cell lines, indicating that 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid could be further explored for its potential in cancer therapy .

The biological activity of 4-(2-Methylpropyl)-1,3-oxazole-2-carboxylic acid may involve interactions with specific molecular targets within cells. For example, it may modulate the activity of enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms . Understanding these interactions is crucial for developing therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of oxazole derivatives:

  • A study by Singh et al. synthesized various substituted oxazoles and evaluated their antibacterial potential against multiple strains, confirming the effectiveness of certain derivatives comparable to standard antibiotics .
  • Research on related compounds indicated that modifications in the oxazole structure can enhance biological activity, suggesting that structural optimization could lead to more potent derivatives .

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